molecular formula C29H23FN2O5 B282275 methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No. B282275
M. Wt: 498.5 g/mol
InChI Key: KSSJLWQDPYBFRM-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for developing new drugs and therapies.

Mechanism of Action

The exact mechanism of action of Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has a number of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and preventing viral replication. These effects are thought to be due to the compound's ability to target specific enzymes and proteins in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its specificity. The compound is able to target specific enzymes and proteins, which makes it a valuable tool for studying the underlying mechanisms of various diseases and conditions. However, one limitation of using this compound is its complexity and the difficulty of synthesizing it in large quantities.

Future Directions

There are a number of potential future directions for research on Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate. Some possible areas of focus include:
- Further studies on the compound's anti-inflammatory, anti-cancer, and anti-viral properties
- Development of new drugs and therapies based on the structure and properties of Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Investigation of the compound's potential as a diagnostic tool for various diseases and conditions
- Studies on the compound's interactions with other drugs and therapies
- Development of new synthesis methods to improve the purity and yield of the compound.

Synthesis Methods

The synthesis of Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves a multi-step process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Some of the most promising research has focused on the compound's ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent.

properties

Molecular Formula

C29H23FN2O5

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C29H23FN2O5/c1-37-29(36)19-8-6-17(7-9-19)25-24(26(33)18-10-12-21(30)13-11-18)27(34)28(35)32(25)15-14-20-16-31-23-5-3-2-4-22(20)23/h2-13,16,25,31,33H,14-15H2,1H3/b26-24-

InChI Key

KSSJLWQDPYBFRM-LCUIJRPUSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.